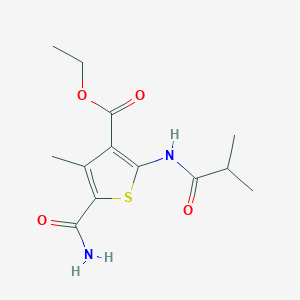
3-methyl-N'-(3-methylbenzoyl)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N'-(3-methylbenzoyl)-1H-pyrazole-5-carbohydrazide, also known as MMBC, is a synthetic cannabinoid that has gained attention in recent years due to its potent psychoactive effects. MMBC is classified as a Schedule I drug in the United States, meaning it is considered to have a high potential for abuse and no accepted medical use.
Mecanismo De Acción
3-methyl-N'-(3-methylbenzoyl)-1H-pyrazole-5-carbohydrazide acts on the cannabinoid receptors in the brain, specifically the CB1 receptor. This receptor is responsible for the psychoactive effects of cannabinoids, including euphoria, sedation, and altered perception. 3-methyl-N'-(3-methylbenzoyl)-1H-pyrazole-5-carbohydrazide has been shown to have a high binding affinity for the CB1 receptor, which contributes to its potent psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N'-(3-methylbenzoyl)-1H-pyrazole-5-carbohydrazide are similar to those of other synthetic cannabinoids. These effects include increased heart rate, blood pressure, and body temperature, as well as altered perception and mood. 3-methyl-N'-(3-methylbenzoyl)-1H-pyrazole-5-carbohydrazide has also been shown to have a high potential for abuse and dependence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-methyl-N'-(3-methylbenzoyl)-1H-pyrazole-5-carbohydrazide in lab experiments is its potent psychoactive effects, which can help researchers to study the mechanisms of action of synthetic cannabinoids. However, the high potential for abuse and dependence of 3-methyl-N'-(3-methylbenzoyl)-1H-pyrazole-5-carbohydrazide also presents a limitation, as it can be difficult to control for these factors in lab experiments.
Direcciones Futuras
There are several future directions for research on 3-methyl-N'-(3-methylbenzoyl)-1H-pyrazole-5-carbohydrazide and other synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids with improved safety profiles and fewer adverse effects. Additionally, further research is needed to understand the long-term effects of synthetic cannabinoid use on the brain and body, as well as the potential for addiction and dependence. Finally, research is needed to develop effective treatments for synthetic cannabinoid abuse and dependence.
Métodos De Síntesis
The synthesis of 3-methyl-N'-(3-methylbenzoyl)-1H-pyrazole-5-carbohydrazide involves the reaction of 3-methylbenzoyl chloride with 3-methyl-1H-pyrazole-5-carbohydrazide in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
3-methyl-N'-(3-methylbenzoyl)-1H-pyrazole-5-carbohydrazide has been used in scientific research to study the effects of synthetic cannabinoids on the body. Specifically, 3-methyl-N'-(3-methylbenzoyl)-1H-pyrazole-5-carbohydrazide has been used to investigate the binding affinity of synthetic cannabinoids to cannabinoid receptors in the brain. This research has helped to shed light on the mechanisms of action of synthetic cannabinoids and their potential for abuse.
Propiedades
IUPAC Name |
5-methyl-N'-(3-methylbenzoyl)-1H-pyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-8-4-3-5-10(6-8)12(18)16-17-13(19)11-7-9(2)14-15-11/h3-7H,1-2H3,(H,14,15)(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPNNSWEVAZHOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=O)C2=NNC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N'-[(3-methylphenyl)carbonyl]-1H-pyrazole-5-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(3-methoxyphenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5868428.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5868436.png)
![4-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5868443.png)


![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-3-ethyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5868463.png)
![1-[2-(4-ethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5868475.png)


![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5868488.png)


